C16H14N4O3S

Description

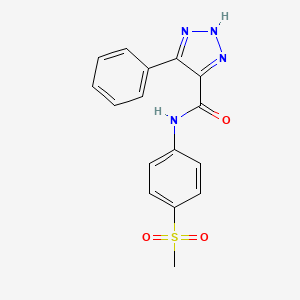

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-phenyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-24(22,23)13-9-7-12(8-10-13)17-16(21)15-14(18-20-19-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAIVTRLOMDPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C16h14n4o3s and Its Analogues

Established Synthetic Routes for Sulfonamide Schiff Bases and Related Carboxamides

The synthesis of carboxamides, a class of compounds to which N-[3-methoxy-2-(methylcarbamoyl)-1-benzothiophen-5-yl]pyrazine-2-carboxamide belongs, is a well-established area of organic chemistry. One of the most common methods is the aminolysis of carboxylic acid chlorides. rsc.org In a typical procedure, a pyrazinecarboxylic acid chloride would be reacted with a suitable amine to form the corresponding amide.

Another prevalent method for forming amide bonds is through coupling reactions. For instance, N-(substitutedphenyl)benzofuran-2-carboxamide and N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide derivatives can be synthesized via a one-step direct coupling of the corresponding carboxylic acids with various anilines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Similarly, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been achieved by the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride. nih.gov

The benzothiophene (B83047) core is another key structural feature. A variety of methods exist for its synthesis. One approach involves the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of an acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid. nih.gov Other methods include the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides. organic-chemistry.org

The following table summarizes some established synthetic routes for key structural motifs related to C16H14N4O3S:

| Structural Motif | Synthetic Method | Reactants | Reagents/Catalysts | Reference |

| Pyrazine (B50134) Carboxamide | Aminolysis | Substituted pyrazinecarboxylic acid chloride, Substituted benzylamine | - | rsc.org |

| Benzothiophene Carboxamide | Coupling Reaction | Benzothiophene-2-carboxylic acid, Aniline derivative | EDC, HOBt | researchgate.net |

| Thiophene Carboxamide | Condensation | 5-Bromothiophene-2-carboxylic acid, Pyrazin-2-amine | TiCl4 | nih.gov |

| Benzothiophene | Intramolecular Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid (PPA) | nih.gov |

Advanced Synthetic Strategies and Green Chemistry Approaches in this compound Production

Modern organic synthesis increasingly focuses on the development of environmentally benign and efficient methodologies. For the synthesis of compounds related to this compound, several "green" chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool. For example, the synthesis of N-substituted indole-based pyrazine-2-carboxamide analogues has been achieved using microwave heating technology, which can significantly reduce reaction times. nih.gov

Solvent-free reactions represent another green approach. The synthesis of benzothiophenes has been accomplished through a ring-closure reaction of substituted thiophenols with alkynylcarboxylates in a solvent-free environment, catalyzed by iodine. rsc.org

The use of ultrasound is another eco-friendly synthetic route that has been applied to the synthesis of fluorescent Schiff bases, offering reduced reaction times and energy costs compared to conventional heating. These methods, while not specifically documented for N-[3-methoxy-2-(methylcarbamoyl)-1-benzothiophen-5-yl]pyrazine-2-carboxamide, highlight the potential for more sustainable production of such complex molecules.

Derivatization and Structural Modification Pathways for this compound

The structural complexity of N-[3-methoxy-2-(methylcarbamoyl)-1-benzothiophen-5-yl]pyrazine-2-carboxamide offers multiple sites for derivatization and structural modification, which could be exploited to create analogues with tailored properties.

The nitrogen atoms within the pyrazine ring and the carboxamide group, as well as the sulfur atom in the benzothiophene ring, represent potential coordination sites for metal ions. The formation of metal complexes with pyrazole-based ligands, which share structural similarities with the pyrazine moiety, has been extensively studied. researchgate.neteiu.edumocedes.org These complexes often exhibit unique geometries and properties. For instance, pyrazole-based chelating ligands form a variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The complexation of pyrazole-based ligands with silver (I) has been investigated, revealing the formation of 1:1 complexes. mocedes.org

While no specific metal complexes of N-[3-methoxy-2-(methylcarbamoyl)-1-benzothiophen-5-yl]pyrazine-2-carboxamide have been reported, the general principles of coordination chemistry suggest that it could act as a multidentate ligand, forming stable complexes with various transition metals. The characterization of such complexes would typically involve techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination mode and geometry.

The core structure of N-[3-methoxy-2-(methylcarbamoyl)-1-benzothiophen-5-yl]pyrazine-2-carboxamide allows for a range of chemical transformations to introduce novel functional groups.

The pyrazine ring can be a target for modification. For example, Suzuki cross-coupling reactions have been successfully employed to introduce various aryl and heteroaryl groups onto a thiophene-2-carboxamide core, demonstrating a versatile method for creating a library of analogues. nih.gov This methodology could potentially be applied to the pyrazine-benzothiophene scaffold.

The benzothiophene ring system also offers opportunities for functionalization. Palladium-catalyzed C-H arylation reactions have been used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold, a related oxygen-containing heterocycle. mdpi.com This suggests that similar strategies could be employed to modify the benzothiophene core of the target molecule.

Furthermore, the amide linkage itself can be a point of modification. Transamidation chemistry provides a route to diversify the carboxamide moiety by exchanging the amine portion. mdpi.com

The following table outlines potential derivatization pathways for the core structures related to this compound:

| Core Structure | Reaction Type | Modification | Potential Reagents/Catalysts | Reference |

| Thiophene Carboxamide | Suzuki Cross-Coupling | Introduction of aryl/heteroaryl groups | Aryl boronic acids, Pd(PPh3)4 | nih.gov |

| Benzofuran | C-H Arylation | Introduction of aryl/heteroaryl groups at C3 | Aryl iodides, Pd(OAc)2 | mdpi.com |

| Carboxamide | Transamidation | Exchange of the amine group | - | mdpi.com |

Advanced Spectroscopic and Crystallographic Investigations of C16h14n4o3s

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Structural Conformation

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduupi.edu The FT-IR spectrum of C16H14N4O3S displays a series of characteristic absorption bands that confirm the presence of its key functional groups and provide insight into its structural conformation. researchgate.net

The main vibrations include a sharp band in the 3400-3200 cm⁻¹ region, corresponding to N-H stretching vibrations of the sulfonamide and amide groups. The presence of a strong absorption peak around 1670 cm⁻¹ is indicative of the C=O stretching of the secondary amide group. The sulfonyl group (SO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch typically found near 1350-1330 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹. researchgate.netmdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3350 | N-H (Amide/Sulfonamide) | Stretching | Medium, Sharp |

| ~3100-3000 | Aromatic C-H | Stretching | Weak |

| ~1670 | C=O (Amide II) | Stretching | Strong |

| ~1590, ~1480 | Aromatic C=C / C=N | Stretching | Medium-Strong |

| ~1340 | SO₂ (Sulfonyl) | Asymmetric Stretching | Strong |

| ~1160 | SO₂ (Sulfonyl) | Symmetric Stretching | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq For organic compounds, the most significant absorptions arise from π → π* and n → π* transitions, particularly in molecules containing chromophores such as double bonds, aromatic systems, and carbonyl groups. msu.edupressbooks.pub

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which is expected due to the presence of multiple chromophores, including the phenyl ring, the pyrimidine (B1678525) ring, and the carbonyl group. pressbooks.pub The electronic systems of the benzene (B151609) and pyrimidine rings are conjugated through the sulfonamide bridge, which influences the energy of the electronic transitions. utoronto.ca Extending conjugation generally leads to a bathochromic shift (a shift to longer wavelengths). msu.edu

The spectrum typically shows intense absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic systems. A less intense absorption, often appearing as a shoulder, may be attributed to the n → π* transition of the carbonyl group in the acetamide (B32628) moiety. The exact position and intensity (molar absorptivity, ε) of these peaks are sensitive to the solvent used for the analysis. msu.edu

Table 2: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Transition Type | Chromophore |

|---|---|---|

| ~260-280 | π → π* | Phenyl & Pyrimidine Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. organicchemistrydata.org

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information through chemical shifts (δ), integration, and signal splitting patterns. youtube.com The spectrum would display distinct signals for each chemically non-equivalent proton in the molecule. pressbooks.pub

A singlet peak for the three protons of the methyl (CH₃) group would appear in the upfield region, typically around δ 2.1-2.2 ppm. libretexts.org The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets in the range of δ 7.6-7.9 ppm. The protons on the pyrimidine ring would show characteristic shifts and couplings, typically appearing between δ 7.0 and 8.6 ppm. Furthermore, two broad singlets corresponding to the two N-H protons (one from the amide and one from the sulfonamide) would be observed in the downfield region, with their exact chemical shifts being highly dependent on solvent, concentration, and temperature. ucl.ac.ukcompoundchem.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|

| ~10.5 | 1H | Broad s | -SO₂-NH - |

| ~9.8 | 1H | Broad s | -NH -C=O |

| ~8.6 | 1H | d | Pyrimidine-H |

| ~7.8 | 2H | d | Aromatic-H (ortho to -NHAc) |

| ~7.7 | 2H | d | Aromatic-H (ortho to -SO₂) |

| ~7.1 | 2H | t | Pyrimidine-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. uoi.gr The chemical shifts in ¹³C NMR are highly sensitive to the carbon's electronic environment and hybridization. thieme-connect.de

For this compound, the carbonyl carbon (C=O) of the amide group would appear furthest downfield, around δ 169 ppm. libretexts.org The carbons of the aromatic rings would resonate in the δ 110-155 ppm range, with carbons directly attached to nitrogen or the sulfonyl group appearing at lower field. The carbon of the methyl group (CH₃) would be found significantly upfield, typically around δ 24 ppm. organicchemistrydata.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | C =O (Amide) |

| ~158.0 | Pyrimidine C -N |

| ~155.0 | Pyrimidine C -N |

| ~142.1 | Aromatic C -NH |

| ~138.5 | Aromatic C -SO₂ |

| ~129.0 | Aromatic C -H |

| ~119.5 | Aromatic C -H |

| ~115.0 | Pyrimidine C -H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For this compound, the calculated exact mass can be compared to the experimentally determined mass to validate the elemental composition.

Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. In the mass spectrometer, the molecule can break apart into smaller, charged fragments. For a sulfonamide structure like this compound, characteristic fragmentation includes the cleavage of the S-N and C-S bonds, leading to ions corresponding to the substituted phenyl and pyrimidine rings. miamioh.edu Common losses include the acetyl group, SO₂, and the entire sulfonyl-pyrimidine moiety.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃S |

| Calculated Exact Mass [M+H]⁺ | 359.0865 |

| Major Fragment Ion (m/z) | Description |

| 217.06 | [M - C₈H₆NO₂S + H]⁺ |

| 199.05 | [M - C₆H₅N₃O₂S + H]⁺ |

| 156.05 | [M - C₁₀H₉N₃O₃S + H]⁺ |

Single Crystal X-ray Diffraction Studies for Solid-State Geometric Parameters and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. bruker.comrigaku.com This technique provides accurate measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. oist.jpmsu.edu

Table 6: Representative Geometric Parameters for this compound (based on similar structures)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S-O | ~1.44 | O-S-O | ~119.5 |

| S-N | ~1.65 | O-S-N | ~106.0 |

| S-C (aromatic) | ~1.77 | O-S-C | ~108.0 |

| C=O | ~1.23 | N-S-C | ~107.5 |

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions in the Crystal Lattice

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. scirp.orgbiointerfaceresearch.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. scienceopen.com Red spots on the d_norm map indicate close contacts, which are typically strong interactions like hydrogen bonds. biointerfaceresearch.com

Table 7: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| O···H / H···O | ~20 - 25% |

| N···H / H···N | ~8 - 12% |

| C···H / H···C | ~5 - 10% |

| S···H / H···S | ~3 - 6% |

Table of Compound Names

| Formula | Systematic Name | Common Name/Synonym |

| This compound | N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide | Sulfadiazine (B1682646) impurity A, N-Acetylsulfadiazine |

Computational and Theoretical Chemistry Studies of C16h14n4o3s

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods are widely used to predict a range of properties for molecules, including those with the formula C16H14N4O3S. nih.govmdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the minimum energy arrangement of atoms in a molecule. For a flexible molecule like a this compound derivative, which possesses multiple rotatable bonds, this process is part of a broader conformational analysis. nih.govrsc.orgtandfonline.com

Table 1: Example of Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 15.1 |

| 3 | 2.50 | 9.6 |

This table is illustrative and does not represent actual data for a specific this compound compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic character of a molecule is dictated by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. rsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For sulfadiazine (B1682646) derivatives, the HOMO-LUMO gap can influence their biological activity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

The following table illustrates the kind of data generated from a HOMO-LUMO analysis. The energies are typically given in electron volts (eV).

| Parameter | Value (eV) |

| HOMO Energy | -6.12 |

| LUMO Energy | -2.77 |

| HOMO-LUMO Gap | 3.35 |

| Ionization Potential | 6.12 |

| Electron Affinity | 2.77 |

| Electronegativity | 4.45 |

| Chemical Hardness | 1.68 |

This data is based on a reported study on a sulfadiazine-pyrazole prodrug with the formula this compound and should be considered illustrative. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. For a this compound compound, MEP analysis can pinpoint the reactive sites, such as the lone pairs on oxygen and nitrogen atoms, which are crucial for understanding its interactions with biological targets. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer (ICT) and delocalization effects. nih.gov

Table 3: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O1 | σ(S1-N2) | 5.2 |

| LP(2) N3 | π(C4-C5) | 15.8 |

| σ(C1-H1) | σ*(C2-C3) | 2.1 |

This table presents hypothetical data to illustrate the output of an NBO analysis.

Topological Studies (ELF, LOL, RDG) for Chemical Bonding and Non-Covalent Interactions

Topological analysis of scalar fields derived from the electron density provides a deeper understanding of chemical bonding and non-covalent interactions (NCIs).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These methods provide a visual representation of the chemical bonding pattern. researchgate.net

Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netnih.gov The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in surfaces that characterize the type and strength of the NCIs. nih.gov For a this compound molecule, RDG analysis can reveal important intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density between their ground and excited states can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

For a molecule to have a significant NLO response, it often possesses an electron-donating group and an electron-accepting group connected by a π-conjugated system. In a this compound derivative, the presence of aromatic rings and heteroatoms could potentially lead to NLO activity. Theoretical calculations of β can guide the design of new NLO materials.

Solvation Effects on Electronic and Spectroscopic Properties

The interaction between a solute and solvent molecules, known as solvation, can significantly alter the electronic structure and, consequently, the spectroscopic properties of a compound. This phenomenon, termed solvatochromism, is critical for understanding a molecule's behavior in different biological and chemical environments. wikipedia.org Computational methods, particularly those based on Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are employed to predict these effects. rsc.orgrsc.org

For a compound with the formula this compound, studies would investigate how solvent polarity influences its electronic absorption spectra (UV-Vis). This involves calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the maximum absorption wavelength (λmax). rsc.org

In a typical study, a range of solvents with varying dielectric constants would be modeled. A bathochromic (red) shift in λmax with increasing solvent polarity often indicates a more polar excited state than the ground state, a characteristic of molecules with intramolecular charge transfer (ICT) potential. rsc.org Conversely, a hypsochromic (blue) shift suggests the ground state is more stabilized by polar solvents than the excited state. wikipedia.org These calculations are vital for predicting how the compound will interact with the aqueous environment of the body versus more lipophilic microenvironments like cell membranes.

Table 1: Illustrative Solvatochromic Shift Data for this compound Isomer Calculated via TD-DFT/PCM This table presents hypothetical data to illustrate typical findings.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| n-Hexane | 1.88 | 320 | 3.87 |

| Chloroform | 4.81 | 328 | 3.78 |

| Ethanol | 24.55 | 335 | 3.70 |

| Acetonitrile | 37.50 | 338 | 3.67 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Insights

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. numberanalytics.commetrotechinstitute.org For a flexible molecule like a potential this compound isomer, MD simulations provide critical insights into its conformational landscape—the range of three-dimensional shapes it can adopt. mdpi.comnih.gov These simulations model the molecule, often in a solvated environment, and calculate the trajectories of its atoms based on a force field, which approximates the interatomic forces. numberanalytics.com

By analyzing these trajectories, researchers can identify the most stable conformations, understand the transitions between different shapes, and explore how the molecule interacts with its surroundings, such as water molecules or biological macromolecules like proteins. metrotechinstitute.orgiaanalysis.com This is crucial for drug discovery, as the specific conformation of a molecule often dictates its ability to bind to a biological target. nih.gov MD simulations can reveal dynamic binding pathways and allosteric mechanisms that are not apparent from static models. nih.gov

Molecular Docking Investigations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the free energy of binding. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a known target structure.

Given the structural features common to potential this compound isomers, particularly the sulfonamide group, several key enzymes are of interest for inhibition studies.

Carbonic Anhydrase (CA): Sulfonamides are a classic class of carbonic anhydrase inhibitors. mdpi.comnih.gov Docking studies of this compound analogues into the active site of various CA isoforms (e.g., hCA II, IX, XII) would investigate the critical interactions. mdpi.comnih.govacs.org These typically involve the sulfonamide group coordinating with the catalytic zinc ion (Zn²⁺) and forming hydrogen bonds with key residues like Thr199 and Thr200. nih.gov Selectivity for cancer-related isoforms like CA IX and XII over the ubiquitous CA II is a major goal in drug design. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2): Many selective COX-2 inhibitors possess a sulfonamide or a similar functional group. nih.govmdpi.com Docking simulations would place this compound isomers into the COX-2 active site to evaluate their fit within the characteristic side pocket, a feature that distinguishes it from the COX-1 isoform. Key interactions often involve hydrogen bonding with residues like Arg513 and His90. researchgate.netrsc.org

Mycobacterial Enzymes: In the search for new anti-tuberculosis agents, various mycobacterial enzymes are targeted. For instance, docking could explore the binding of this compound to enzymes like DNA gyrase or those involved in mycolic acid synthesis. nih.gov

Insulysin (Insulin-Degrading Enzyme): As a target for type 2 diabetes, inhibitors of insulysin are of great interest. Docking would assess whether this compound can fit into the catalytic site of this zinc metalloprotease and disrupt its function.

Table 2: Illustrative Molecular Docking Results for a this compound Isomer Against Various Enzymes This table presents hypothetical data to illustrate typical findings.

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase II | 2ILI | -8.5 | Zn²⁺, His94, Thr199, Thr200 |

| Carbonic Anhydrase IX | 5FL4 | -9.2 | Zn²⁺, Gln92, His94, Thr200 |

| COX-2 | 5KIR | -10.1 | Arg513, His90, Phe518 |

Beyond a simple docking score, computational methods can provide a more detailed analysis of binding affinity and specificity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to post-process docking results or MD simulation trajectories to calculate binding free energies with greater accuracy. metrotechinstitute.org These calculations dissect the energy contributions from van der Waals forces, electrostatic interactions, and solvation energy. This helps in understanding not just if a compound binds, but why it binds, and what drives its specificity for one receptor over another. For this compound, this would be crucial for predicting its selectivity profile across different enzyme isoforms, such as distinguishing between COX-1 and COX-2 or among the various carbonic anhydrases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for this compound Analogues

QSAR and SAR are computational methodologies used to correlate the chemical structure of compounds with their biological activity. researchgate.netekb.eg

SAR is a qualitative approach that identifies key chemical groups (pharmacophores) and structural modifications that lead to changes in biological activity. For this compound analogues, SAR studies would involve synthesizing and testing a series of related compounds to determine, for example, which substituents on the aromatic rings enhance or diminish inhibitory potency against a specific target.

QSAR takes this a step further by creating a mathematical model that quantitatively relates the biological activity to physicochemical properties or calculated molecular descriptors. ekb.egmedwinpublishers.com For a series of this compound analogues with known activities (e.g., IC50 values), a QSAR model could be built using descriptors such as lipophilicity (LogP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume). researchgate.netbenthamdirect.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. ekb.egqub.ac.uk

Advanced Research Directions and Future Perspectives for C16h14n4o3s Research

Exploration of Diverse Biological Activity Profiles in Preclinical Research Contexts

The chemical structure of C16H14N4O3S, combining a benzothiophene (B83047) moiety with a pyrimidine (B1678525) derivative, points toward a multitude of potential biological activities that warrant preclinical investigation. Derivatives of both benzothiophene and pyrimidine are well-documented for their wide-ranging pharmacological effects, particularly as kinase inhibitors and anticancer agents. nih.govnumberanalytics.comgsconlinepress.comgsconlinepress.commdpi.com

The initial classification of this compound as a kinase inhibitor provides a clear starting point for research. bgu.ac.il Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is implicated in many diseases, most notably cancer. numberanalytics.comnih.gov Future preclinical studies would likely involve screening this compound against a panel of human kinases to determine its selectivity and potency. researchgate.netnih.gov As many kinase inhibitors function by competing with ATP, understanding the binding mode of this compound within the kinase ATP-binding pocket would be a key area of investigation. numberanalytics.com

Beyond its potential as a kinase inhibitor, related structures exhibit a broad spectrum of bioactivities. Benzothiophene carboxamide derivatives have been evaluated as potent antihypertriglyceridemic agents. nih.gov Similarly, pyrimidine derivatives are foundational components in a vast array of therapeutics, demonstrating antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comgsconlinepress.com Preclinical research should therefore extend to these areas. For instance, studies on (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives have identified novel antagonists for the retinoid X receptor alpha (RXRα), a key target in cancer therapy. nih.govresearchgate.net This suggests that this compound could be investigated for its potential to modulate nuclear receptors or other critical cellular targets.

A proposed preclinical research workflow for this compound is outlined below.

| Research Phase | Objective | Example Assays/Techniques | Potential Endpoints |

| Primary Screening | Identify primary biological targets. | Kinase profiling panels, receptor binding assays, antimicrobial susceptibility testing. | IC50/EC50 values against specific kinases, binding affinities, minimum inhibitory concentrations (MIC). |

| Secondary Screening | Validate activity in cellular models. | Cancer cell line proliferation assays (e.g., MTT, SRB), antiviral replication assays, anti-inflammatory cytokine release assays. | GI50 (50% growth inhibition) values, inhibition of viral load, reduction in inflammatory markers (e.g., TNF-α, IL-6). |

| Mechanism of Action | Elucidate the molecular mechanism. | Western blotting for signaling pathways, cell cycle analysis, apoptosis assays (e.g., caspase activity). | Modulation of phosphorylation of downstream targets, cell cycle arrest at specific phases, induction of apoptosis. |

| In Vivo Efficacy | Evaluate activity in animal models. | Xenograft models of cancer, infection models, metabolic disease models. | Tumor growth inhibition, reduction in pathogen load, improvement in metabolic parameters. |

Development of this compound-based Molecular Probes for Research Applications

The inherent structural features of this compound, particularly its heterocyclic rings, suggest its potential as a scaffold for developing molecular probes. researchgate.neteufraniolab.com Molecular probes are essential tools in biomedical research for visualizing and quantifying biological molecules and processes in living systems. uniurb.itacs.org

Heterocyclic compounds are frequently used as fluorophores due to their electronic properties. researchgate.neteufraniolab.com The benzothiophene and pyrimidine systems within this compound could be chemically modified to create fluorescent probes. These probes could be designed to target specific enzymes, such as the kinases it is predicted to inhibit, allowing for real-time imaging of enzyme activity within cells. acs.org For example, a probe could be designed to fluoresce only upon binding to its target kinase, providing a direct readout of target engagement.

Furthermore, derivatives of these heterocycles have been developed as chemosensors for detecting metal ions. mdpi.com By incorporating specific chelating groups into the this compound structure, it may be possible to create selective fluorescent sensors for biologically important cations.

| Probe Type | Potential Application | Design Strategy | Detection Method |

| Fluorescent Kinase Probe | Imaging kinase activity and inhibitor binding in live cells. | Conjugation of a fluorophore with a "turn-on" mechanism upon binding to the target kinase. | Fluorescence microscopy, flow cytometry. |

| Bioluminescent Probe | In vivo imaging of target engagement. | Incorporation of a luciferase substrate that is released upon target binding. | In vivo imaging systems (IVIS). |

| Affinity-Based Probe | Identifying unknown cellular targets (target deconvolution). | Attachment of a reactive group and a reporter tag (e.g., biotin) for pull-down experiments and mass spectrometry. | Western blotting, mass spectrometry. |

| Ion Sensor | Detecting specific metal ions in biological or environmental samples. | Introduction of ion-selective chelating moieties that induce a change in fluorescence upon ion binding. | Fluorometry, fluorescence microscopy. |

Potential Applications in Material Science and Sensor Development

The fused ring system of benzothiophene and the electron-deficient nature of the pyrimidine ring endow this compound with interesting electronic properties that could be exploited in material science. numberanalytics.comktu.edu Benzothiophene derivatives are known for their use as building blocks for organic semiconductors due to their high charge carrier mobility and tunable electronic properties. numberanalytics.comresearchgate.net These materials are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bgu.ac.ilresearchgate.net

The push-pull nature that can be engineered into such molecules makes them candidates for hole-transporting materials in OLEDs or as components in organic solar cells. researchgate.net Similarly, pyrimidine derivatives have been investigated for their luminescent and non-linear optical properties, with applications in blue-light emitting materials. researchgate.net Future research could focus on synthesizing polymers or oligomers of this compound and characterizing their photophysical and electronic properties to assess their suitability for these applications.

In sensor development, the responsiveness of heterocyclic compounds to their chemical environment is a key advantage. mdpi.com The development of a this compound-based gas sensor, for example, would involve depositing the compound as a thin film and measuring changes in its electrical resistance upon exposure to different analytes.

| Material/Device | Potential Role of this compound | Key Properties to Investigate | Characterization Techniques |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting layer or emissive layer material. | HOMO/LUMO energy levels, fluorescence quantum yield, thermal stability. | Cyclic voltammetry, UV-Vis and fluorescence spectroscopy, thermogravimetric analysis (TGA). |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | Charge carrier mobility, on/off ratio, thin-film morphology. | X-ray diffraction (XRD), atomic force microscopy (AFM), electrical characterization of fabricated devices. |

| Organic Solar Cells (OSCs) | Donor or acceptor material in the active layer. | Light absorption spectrum, power conversion efficiency. | UV-Vis spectroscopy, current-voltage (J-V) characterization under illumination. |

| Chemical Sensors | Sensing material for detecting specific analytes. | Change in fluorescence or electrical conductivity upon analyte binding. | Fluorescence spectroscopy, electrical resistance measurements. |

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in this compound Research

In material science, computational tools can predict the electronic properties, such as HOMO/LUMO levels, of this compound and its theoretical polymers, helping to screen for promising candidates for electronic devices before undertaking complex synthesis. researchgate.net

| Computational Approach | Application in this compound Research | Expected Outcome | Relevant Tools/Platforms |

| Molecular Docking & Dynamics | Predict binding mode and affinity to various kinase targets. | A ranked list of potential kinase targets and a structural model of the compound-protein interaction. | AutoDock, Glide, Amber, GROMACS. |

| Quantitative Structure-Activity Relationship (QSAR) | Build models to predict the biological activity of new derivatives based on their chemical structure. | Predictive models to guide the synthesis of more potent analogs. | KNIME, Discovery Studio, MOE. |

| Machine Learning / Deep Learning | Predict kinase inhibitor activity, ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), and material properties. | Prioritization of compounds for synthesis and testing; identification of potential liabilities. | TensorFlow, PyTorch, Scikit-learn. |

| Generative AI | De novo design of novel molecules based on the this compound scaffold with optimized properties. | Novel chemical structures with high predicted activity and drug-likeness. | REINVENT, various proprietary platforms. |

Q & A

Q. What frameworks analyze the socio-chemical impact of C₁₆H₁₄N₄O₃S in environmental contexts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.